molecular formula C17H19N3O B7555675 2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone

2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone

Cat. No. B7555675
M. Wt: 281.35 g/mol
InChI Key: BWXXAKDFJPIZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "APE" and is a pyrrolidine-based compound that has a phenyl and pyridine ring attached to it. The chemical structure of APE is shown below:

Mechanism of Action

The mechanism of action of APE is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells and bacteria. APE has also been shown to activate certain cellular pathways that lead to the suppression of inflammation in the body.
Biochemical and Physiological Effects:
APE has been found to have a number of biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines in the body, which are responsible for causing inflammation. APE has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, APE has been shown to have antibacterial effects by inhibiting the growth of bacteria.

Advantages and Limitations for Lab Experiments

APE has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. APE is also highly pure, which makes it ideal for use in various analytical techniques. However, there are some limitations to the use of APE in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.

Future Directions

There are several future directions for research on APE. One potential application of APE is in the development of new anti-cancer drugs. APE has been shown to inhibit the growth of cancer cells, and further studies are needed to determine its potential as an anti-cancer agent. Additionally, APE has been shown to have antibacterial effects, and further studies are needed to determine its potential as a new antibiotic. Finally, further studies are needed to determine the optimal dosage and concentration of APE for use in various experiments.

Synthesis Methods

The synthesis of APE involves the reaction between 3-aminophenylboronic acid and 2-pyridin-3-ylpyrrolidine-1-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields APE as a white solid with a high purity.

Scientific Research Applications

APE has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. APE has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

2-(3-aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c18-15-6-1-4-13(10-15)11-17(21)20-9-3-7-16(20)14-5-2-8-19-12-14/h1-2,4-6,8,10,12,16H,3,7,9,11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXXAKDFJPIZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC(=CC=C2)N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminophenyl)-1-(2-pyridin-3-ylpyrrolidin-1-yl)ethanone

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